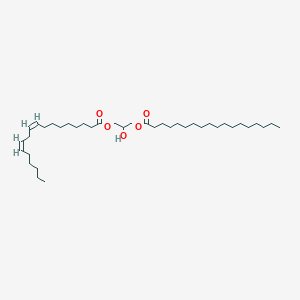

1-Stearo-3-linolein

Description

Properties

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37,40H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHOZFIGMUOKTB-OHNCOSGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 1-Stearo-3-linolein

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Stearo-3-linolein

This guide provides a comprehensive overview of the core physical and chemical properties of 1-Stearo-3-linolein, tailored for researchers, scientists, and professionals in drug development. This document details the molecule's characteristics, methods for their determination, and its role in metabolic pathways.

Chemical Identity and Properties

1-Stearo-3-linolein, a diacylglycerol, is a lipid molecule consisting of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position and a linoleic acid molecule at the sn-3 position.

Table 1: Chemical Identification of 1-Stearo-3-linolein

| Identifier | Value |

| IUPAC Name | (9Z,12Z)-2-hydroxy-3-(stearoyloxy)propyl octadeca-9,12-dienoate |

| Synonyms | 1-Stearin-3-Linolein, DG(18:0/0:0/18:2)[1] |

| CAS Number | 126301-96-0[1] |

| Molecular Formula | C₃₉H₇₂O₅[1] |

| Molecular Weight | 620.99 g/mol [1] |

Physicochemical Properties

Table 2: Physical Properties of 1-Stearo-3-linolein and Related Compounds

| Property | 1-Stearo-3-linolein | 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (Isomer) | Triolein (Related TAG) | Trilinolein (Related TAG) |

| Physical State | Liquid | Solid | Liquid | - |

| Melting Point | Data not available | Data not available | -4 °C | Data not available |

| Boiling Point | Data not available | Data not available | 237 °C at 18 atm | Data not available |

| Density | Data not available | Data not available | 0.915 g/cm³ at 15 °C | Data not available |

| Solubility | Data not available | Slightly soluble in Chloroform; 10 mg/mL in DMF; 10 mg/mL in Ethanol | Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol; insoluble in water. | Data not available |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of lipids like 1-Stearo-3-linolein.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.

-

Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, which is detected as a change in the heat flow compared to the inert reference.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.

-

The instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium).

-

The sample and reference are cooled to a temperature well below the expected melting point.

-

The temperature is then ramped up at a constant rate (e.g., 5-10 °C/min).

-

The heat flow to the sample and reference is monitored, and the data is recorded as a thermogram.

-

The melting point is determined from the onset temperature of the melting peak in the thermogram.

-

Determination of Boiling Point (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) can be employed to determine the boiling point of a substance by measuring its mass as a function of temperature in a controlled atmosphere.

-

Principle: As the sample is heated, its mass will remain stable until the boiling point is reached, at which point a significant mass loss will occur due to vaporization.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small sample (10-20 mg) is placed in a tared TGA crucible.

-

The crucible is placed in the TGA furnace under an inert atmosphere (e.g., nitrogen).

-

The sample is heated at a constant rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The boiling point is identified as the onset temperature of the major mass loss step in the TGA curve.

-

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

-

Principle: The density is calculated from the mass of the liquid that completely fills the known volume of the pycnometer at a constant temperature.

-

Instrumentation: A pycnometer of known volume, an analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, and the exterior is carefully dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

-

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in a particular solvent is determined using the shake-flask method.

-

Principle: An excess amount of the solute is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined.

-

Instrumentation: A temperature-controlled shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC).

-

Procedure:

-

An excess amount of 1-Stearo-3-linolein is added to a known volume of the solvent in a sealed vial.

-

The vial is placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solute.

-

An aliquot of the supernatant is carefully removed, diluted, and the concentration of the dissolved 1-Stearo-3-linolein is quantified using a suitable analytical method like HPLC.

-

Metabolic Pathway: Lipolysis of Triacylglycerols

1-Stearo-3-linolein, as a diacylglycerol, is an intermediate in the metabolic pathway of triacylglycerol breakdown, known as lipolysis. The complete hydrolysis of a triacylglycerol yields glycerol and three fatty acids. This process is crucial for mobilizing stored fat for energy.

Caption: General enzymatic breakdown of triacylglycerols into diacylglycerols, monoacylglycerols, glycerol, and free fatty acids.

The experimental workflow for analyzing the composition of a lipid sample containing 1-Stearo-3-linolein would typically involve extraction followed by chromatographic separation and mass spectrometric identification.

Caption: A typical workflow for the extraction, separation, and identification of lipids from a biological sample.

References

An In-depth Technical Guide to the Biosynthesis of 1-Stearo-3-linolein in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in plants, predominantly accumulating in seeds and fruits. The specific fatty acid composition of these TAGs determines the physicochemical properties of the oil, impacting its nutritional value and industrial applications. 1-Stearo-3-linolein is a specific triacylglycerol containing stearic acid (18:0) at the sn-1 position and linoleic acid (18:2) at the sn-3 position of the glycerol (B35011) backbone. The fatty acid at the sn-2 position can vary. This guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of 1-Stearo-3-linolein in plants, focusing on the key enzymatic steps, substrate specificities, and relevant experimental protocols for its analysis.

Core Biosynthesis Pathway: The Kennedy Pathway and Acyl-CoA Independent Pathways

The synthesis of 1-Stearo-3-linolein, like other TAGs, primarily occurs in the endoplasmic reticulum (ER) through a series of enzymatic reactions known as the Kennedy pathway, supplemented by acyl-CoA independent pathways.[1][2] The specificity of the acyltransferases involved is crucial for the precise positioning of stearic and linoleic acids on the glycerol backbone.

The Kennedy Pathway (Acyl-CoA Dependent)

The Kennedy pathway involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone using acyl-CoA thioesters as acyl donors.[3][4]

-

Step 1: Acylation of Glycerol-3-Phosphate

-

Enzyme: Glycerol-3-phosphate acyltransferase (GPAT)[5]

-

Reaction: GPAT catalyzes the esterification of a fatty acid from an acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). For the synthesis of 1-Stearo-3-linolein, a GPAT with a preference for saturated fatty acids, specifically stearoyl-CoA, is required for this initial step. Plant GPATs located in the ER and mitochondria utilize acyl-CoAs as substrates.

-

Substrate Specificity: Different isoforms of GPAT exist in plants, exhibiting varying substrate specificities. Some GPATs show a preference for saturated over unsaturated acyl-CoAs for the sn-1 position.

-

-

Step 2: Formation of Phosphatidic Acid

-

Enzyme: Lysophosphatidic acid acyltransferase (LPAAT)

-

Reaction: LPAAT acylates the free sn-2 position of LPA to produce phosphatidic acid (PA). The fatty acid incorporated at this position will determine the final composition of the TAG at the sn-2 position.

-

-

Step 3: Generation of Diacylglycerol

-

Enzyme: Phosphatidic acid phosphatase (PAP)

-

Reaction: PAP dephosphorylates PA to yield sn-1,2-diacylglycerol (DAG). This DAG molecule, in the context of 1-Stearo-3-linolein synthesis, would be 1-stearoyl-2-acyl-glycerol.

-

-

Step 4: Final Acylation to form Triacylglycerol

-

Enzyme: Acyl-CoA:diacylglycerol acyltransferase (DGAT)

-

Reaction: This is the final and often rate-limiting step in the Kennedy pathway. DGAT transfers a fatty acyl group from an acyl-CoA molecule to the vacant sn-3 position of the DAG. To produce 1-Stearo-3-linolein, a DGAT enzyme with specificity for linoleoyl-CoA is essential.

-

Substrate Specificity: Plants possess different types of DGATs (DGAT1, DGAT2, and DGAT3). DGAT enzymes exhibit diverse biochemical properties and substrate specificities among different plant species. Some DGATs, particularly certain DGAT2 isoforms, have been shown to have a preference for polyunsaturated fatty acyl-CoAs like linoleoyl-CoA. For instance, sunflower DGAT displays higher activity with 18:2-CoA compared to 18:1-CoA.

-

Acyl-CoA Independent Pathway

Plants also utilize an acyl-CoA-independent pathway for the final acylation step, which can contribute to the diversity of TAG molecules.

-

Enzyme: Phospholipid:diacylglycerol acyltransferase (PDAT)

-

Reaction: PDAT catalyzes the transfer of a fatty acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of a DAG. In this pathway, a linoleoyl group from PC could be transferred to a 1-stearoyl-2-acyl-glycerol to form 1-Stearo-3-linolein.

-

Substrate Specificity: The specificity of PDAT for both the phospholipid acyl donor and the DAG acceptor varies between plant species. Studies in sunflower and safflower have shown that PDAT can utilize 18:2-phosphatidylcholine as an acyl donor.

Visualization of the Biosynthesis Pathway

Caption: Biosynthesis pathway of 1-Stearo-3-linolein in plants.

Quantitative Data

Specific quantitative data for the abundance of 1-Stearo-3-linolein in various plant oils and the kinetic parameters of the involved enzymes with their specific substrates are not extensively documented in publicly available literature. However, the overall fatty acid composition of different plant oils can provide an indication of the potential for the formation of this specific TAG. Regiospecific analysis of TAGs in various oils has shown a non-random distribution of fatty acids, with saturated fatty acids like stearic acid often found at the sn-1 and sn-3 positions.

| Oil Source | Stearic Acid (%) | Linoleic Acid (%) | Notes |

| Cocoa Butter | 33-37 | 2-4 | High in saturated fats, particularly stearic acid. |

| Shea Butter | 30-50 | 4-8 | Rich in stearic acid. |

| Sunflower Oil (High-oleic) | 3-6 | 3-15 | Oleic acid is the dominant fatty acid. |

| Soybean Oil | 2-5 | 50-57 | High in polyunsaturated fats, especially linoleic acid. |

| Cottonseed Oil | 2-3 | 50-58 | Another oil rich in linoleic acid. |

Note: The values are approximate and can vary depending on the plant variety, growing conditions, and processing methods.

Experimental Protocols

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol describes a common method for assaying DGAT activity using a radiolabeled substrate.

Materials:

-

Microsomal protein fraction isolated from plant tissue

-

Assay buffer: 100 mM Tris/HCl (pH 7.4), 5 mM MgCl₂, 1 mg/ml fatty acid-free bovine serum albumin, 200 mM sucrose

-

Acyl acceptor: 1,2-Dioleoyl-sn-glycerol (or other diacylglycerol)

-

Radiolabeled acyl donor: [¹⁴C]Linoleoyl-CoA

-

Stop solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)

-

Scintillation cocktail

-

Thin Layer Chromatography (TLC) plates (Silica gel G)

-

TLC developing solvent: Hexane (B92381):Diethyl ether:Acetic acid (80:20:1, v/v/v)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, acyl acceptor, and microsomal protein (e.g., 50 µg).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the [¹⁴C]Linoleoyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Vortex the mixture and centrifuge to separate the phases.

-

Spot the upper (heptane) phase containing the lipids onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate the TAGs from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

-

Scrape the silica (B1680970) corresponding to the TAG spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the DGAT activity as nmol of [¹⁴C]Linoleoyl-CoA incorporated into TAG per minute per mg of protein.

Caption: Workflow for a radioactive DGAT activity assay.

Plant Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting total lipids from plant tissue and analyzing the fatty acid composition after transesterification.

Materials:

-

Plant tissue (e.g., seeds)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Chloroform (B151607):Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Transesterification reagent: Methanolic HCl or BF₃-Methanol

-

Hexane

-

Internal standard (e.g., C17:0 fatty acid methyl ester)

-

GC-MS instrument with a suitable capillary column (e.g., DB-23)

Procedure:

-

Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered tissue to a glass tube and add the extraction solvent. Vortex thoroughly and incubate with shaking for at least 1 hour at room temperature.

-

Phase Separation: Add 0.9% NaCl solution to the extract, vortex, and centrifuge to separate the phases.

-

Collection and Drying: Carefully collect the lower chloroform phase containing the lipids. Dry the extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

Transesterification: Add the transesterification reagent to the dried lipid extract and heat at a specific temperature and time (e.g., 80°C for 1 hour) to convert the fatty acids in the TAGs to fatty acid methyl esters (FAMEs).

-

FAMEs Extraction: After cooling, add water and hexane to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane phase containing the FAMEs.

-

GC-MS Analysis: Add an internal standard to the FAMEs extract. Inject an aliquot of the sample into the GC-MS.

-

Data Analysis: Identify the FAMEs based on their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid relative to the internal standard.

Caption: Workflow for lipid extraction and GC-MS analysis.

Conclusion

The biosynthesis of 1-Stearo-3-linolein in plants is a multi-step process primarily governed by the Kennedy pathway, with potential contributions from acyl-CoA independent mechanisms. The precise formation of this specific triacylglycerol is dependent on the substrate specificities of the acyltransferases involved, particularly the preference of GPAT for stearoyl-CoA at the sn-1 position and the selectivity of DGAT or PDAT for linoleoyl-CoA or a linoleoyl-containing phospholipid for the final acylation at the sn-3 position. While detailed quantitative data for this specific TAG molecule is limited, the provided experimental protocols offer a robust framework for its investigation and quantification in various plant sources. Further research into the kinetic properties and substrate preferences of the key acyltransferases will be crucial for a more complete understanding and potential metabolic engineering of the production of 1-Stearo-3-linolein and other tailored triacylglycerols in plants.

References

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Frontiers | Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]

- 3. Stearic acids at sn-1, 3 positions of TAG are more efficient at limiting fat deposition than palmitic and oleic acids in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) [frontiersin.org]

1-Stearo-3-linolein: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearo-3-linolein, a specific diacylglycerol (DAG), is a lipid molecule comprised of a glycerol (B35011) backbone esterified with stearic acid at the sn-1 position and linoleic acid at the sn-3 position. While not as ubiquitously studied as other lipids, its presence in various natural sources and the biological activities of its constituent fatty acids suggest its importance in metabolic and signaling pathways. This technical guide provides an in-depth overview of the natural occurrences and abundance of 1-Stearo-3-linolein, detailed experimental protocols for its analysis, and an exploration of its potential metabolic fate and signaling roles.

Natural Sources and Abundance

1-Stearo-3-linolein is found as a minor component in a variety of natural fats and oils, primarily in vegetable oils and to a lesser extent in animal fats. The precise concentration of this specific diacylglycerol is often not individually reported in literature, which tends to focus on the overall fatty acid profile or the more abundant triacylglycerols. However, its presence can be inferred from the co-occurrence of stearic and linoleic acids in these sources.

Table 1: Potential Natural Sources of 1-Stearo-3-linolein

| Source Category | Specific Examples | Remarks |

| Vegetable Oils | Olive Oil, Rapeseed Oil | Present as part of the diacylglycerol fraction. The concentration is generally low and varies depending on the oil's quality and processing. |

| Animal Fats | Ostrich Oil | Has been identified as a component of the triglyceride composition of ostrich oil[1]. |

Experimental Protocols for Analysis

The accurate quantification and identification of 1-Stearo-3-linolein in complex lipid matrices require sophisticated analytical techniques. Gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS) are the most common methods employed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of glycerides in edible oils and is often used to determine the ratio of 1,2- to 1,3-diacylglycerols, which is an indicator of oil freshness[2].

Methodology:

-

Sample Preparation: The oil sample is typically diluted in a suitable organic solvent like isooctane. For the analysis of diacylglycerols, derivatization to their trimethylsilyl (B98337) (TMS) ethers is often performed to improve volatility and chromatographic separation[3].

-

Gas Chromatography: A high-temperature capillary column, such as an RTX-65TG, is used for separation[2][4].

-

Injector Temperature: 360°C

-

Oven Temperature Program: Initial temperature of 250°C, ramped to 360°C at 4°C/min, and held for 25 minutes.

-

Carrier Gas: Hydrogen at a flow rate of 1.5 mL/min.

-

Detector: Flame Ionization Detector (FID) at 380°C.

-

-

Quantification: Identification of 1-Stearo-3-linolein is based on the retention time compared to a certified reference standard. Quantification is achieved by comparing the peak area with that of an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of individual diacylglycerol species.

Methodology:

-

Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system such as chloroform/methanol.

-

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate diacylglycerol isomers.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol/hexane is often employed.

-

-

Mass Spectrometry:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI in positive ion mode often detects the molecule as a protonated species or an adduct with ammonium (B1175870) or sodium ions.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion of 1-Stearo-3-linolein is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity.

-

-

Quantification: Quantification is achieved using a stable isotope-labeled internal standard and a calibration curve.

Metabolic Fate and Signaling Pathways

Direct research on the specific metabolic pathways and signaling roles of 1-Stearo-3-linolein is limited. However, its biological activities can be inferred from the known metabolism and signaling functions of its components: diacylglycerols, stearic acid, and linoleic acid.

Metabolic Fate

Upon ingestion, 1-Stearo-3-linolein is hydrolyzed in the gastrointestinal tract by lipases, which primarily cleave fatty acids from the sn-1 and sn-3 positions of the glycerol backbone. This process releases free stearic acid, free linoleic acid, and a 2-monoglyceride (if a fatty acid is present at the sn-2 position, which is not the case for 1-Stearo-3-linolein, which would be fully hydrolyzed to glycerol, stearic acid, and linoleic acid). These components are then absorbed by enterocytes.

Inside the enterocytes, the absorbed fatty acids and glycerol can be re-esterified to form triacylglycerols and other complex lipids, which are then packaged into chylomicrons and released into the lymphatic system.

References

- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 2. gcms.cz [gcms.cz]

- 3. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Metabolic Odyssey of 1-Stearo-3-linolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of dietary 1-Stearo-3-linolein in mammals. This structured triacylglycerol (TAG), with stearic acid at the sn-1 position and linoleic acid at the sn-3 position, undergoes a complex series of digestive, absorptive, and metabolic processes that influence lipid distribution and overall energy homeostasis. This document details the quantitative aspects of its metabolism, the experimental methodologies used to elucidate its journey through the body, and the key biological pathways involved.

Digestion and Absorption: The Initial Steps

The metabolic journey of 1-Stearo-3-linolein begins in the gastrointestinal tract. Like other dietary fats, it is initially emulsified by bile salts in the small intestine. Pancreatic lipase (B570770), the primary enzyme responsible for fat digestion, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.

Due to the sn-1,3 specificity of pancreatic lipase, the initial hydrolysis of 1-Stearo-3-linolein yields one molecule of stearic acid, one molecule of linoleic acid, and a 2-monoacylglycerol (2-MAG) with the fatty acid at the sn-2 position remaining attached to the glycerol backbone. In the case of 1-Stearo-3-linolein, the specific fatty acid at the sn-2 position is not defined, but for the purpose of this guide, we will consider the general products of hydrolysis. The resulting free fatty acids and 2-MAG are then incorporated into micelles for absorption by enterocytes.

The structure of triacylglycerols significantly impacts their digestion and subsequent absorption. The specific positioning of fatty acids on the glycerol backbone influences the efficiency of enzymatic hydrolysis and the bioavailability of the constituent fatty acids.

Quantitative Data on Lymphatic Absorption

The primary route for the absorption of long-chain fatty acids and their monoglyceride derivatives is via the lymphatic system. Following their uptake by enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons, which are then secreted into the lymph.

A key study by Ikeda et al. (1997) investigated the lymphatic absorption of a structured triacylglycerol closely related to 1-Stearo-3-linolein, namely 1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (SLL), in rats. The findings from this study provide valuable quantitative insights into the absorption of stearic and linoleic acids from a structured lipid.

| Fatty Acid | Administered as | Lymphatic Recovery (24h %) | Reference |

| Linoleic Acid | 1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (SLL) | > 94.0 | [Ikeda et al., 1997][1] |

| Stearic Acid | 1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (SLL) | 88.4 | [Ikeda et al., 1997][1] |

These data indicate a high bioavailability of linoleic acid from this structured TAG, with over 94% being recovered in the lymph within 24 hours.[1] The lymphatic recovery of stearic acid, while still substantial at 88.4%, was observed to be lower.[1] This difference may be attributed to the higher melting point of stearic acid, which can lead to the formation of less readily absorbable fatty acid soaps in the intestinal lumen.

Distribution and Tissue-Specific Fate

Once in the bloodstream within chylomicrons, the fatty acids from 1-Stearo-3-linolein are distributed to various tissues. Lipoprotein lipase (LPL), an enzyme located on the surface of endothelial cells lining the capillaries, hydrolyzes the triacylglycerols within the chylomicrons, releasing fatty acids for uptake by peripheral tissues such as adipose tissue for storage, muscle for energy, and the liver for further processing.

The specific fatty acids, stearic acid and linoleic acid, have distinct metabolic fates:

-

Stearic Acid (C18:0): As a saturated fatty acid, stearic acid can be utilized for energy via beta-oxidation, incorporated into cell membranes, or converted to oleic acid (C18:1) by the enzyme stearoyl-CoA desaturase-1 (SCD1). This conversion is a critical step in regulating membrane fluidity and lipid signaling.

-

Linoleic Acid (C18:2, n-6): An essential omega-6 polyunsaturated fatty acid, linoleic acid cannot be synthesized by mammals and must be obtained from the diet. It is a crucial component of cell membranes and serves as a precursor for the synthesis of arachidonic acid (AA), which is involved in various signaling pathways, including the production of eicosanoids (prostaglandins, thromboxanes, and leukotrienes).

While specific quantitative data on the tissue distribution of fatty acids originating directly from 1-Stearo-3-linolein is limited in the publicly available literature, general principles of fatty acid metabolism suggest that the relative uptake by different tissues will depend on the metabolic state of the organism (e.g., fed vs. fasted state).

Experimental Protocols

The study of the metabolic fate of structured lipids like 1-Stearo-3-linolein involves a range of sophisticated experimental techniques.

Animal Model and Lymphatic Cannulation

The rat is a commonly used animal model for studying lipid absorption. The mesenteric lymph duct cannulated rat model allows for the direct collection of lymph containing newly absorbed dietary lipids packaged in chylomicrons.

Protocol Summary: Mesenteric Lymph Duct Cannulation in Rats

-

Animal Preparation: Male Sprague-Dawley rats are typically fasted overnight to ensure an empty gastrointestinal tract. Anesthesia is induced and maintained throughout the surgical procedure.

-

Surgical Procedure: A midline abdominal incision is made to expose the small intestine and the mesenteric lymph duct. The lymph duct is carefully isolated and cannulated with a small-bore tubing (e.g., polyvinylchloride tubing). A second cannula may be inserted into the duodenum for the controlled administration of the lipid emulsion.

-

Lipid Administration: A precisely formulated emulsion containing 1-Stearo-3-linolein and a non-absorbable marker is infused into the duodenum via the cannula.

-

Lymph Collection: Lymph is collected continuously into pre-weighed tubes, often on an hourly basis, for a period of up to 24 hours. The volume and weight of the collected lymph are recorded.

-

Sample Analysis: The lipid fraction is extracted from the lymph samples for subsequent analysis of fatty acid composition.

Lipid Extraction and Fatty Acid Analysis

To quantify the absorption of stearic and linoleic acids, the lipids from the collected lymph and potentially from various tissues are extracted and analyzed.

Protocol Summary: Lipid Extraction and GC-MS Analysis

-

Lipid Extraction: A modified Folch method is commonly employed. Lymph or homogenized tissue samples are extracted with a chloroform:methanol mixture (2:1, v/v). The addition of a known amount of an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid) prior to extraction allows for accurate quantification.

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs). This is typically achieved by heating the lipid extract with a reagent such as boron trifluoride in methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a mass spectrometer. The separation is achieved on a capillary column, and the mass spectrometer allows for the identification and quantification of individual fatty acids based on their retention times and mass spectra.

Signaling Pathways and Metabolic Regulation

The metabolic products of 1-Stearo-3-linolein, particularly linoleic acid and its downstream metabolites, are involved in various cellular signaling pathways.

Figure 1. Metabolic pathway of dietary 1-Stearo-3-linolein.

Figure 2. Experimental workflow for lymphatic absorption studies.

Conclusion

The metabolic fate of dietary 1-Stearo-3-linolein is a multi-step process involving enzymatic digestion, micellar solubilization, lymphatic absorption, and tissue-specific distribution and metabolism. The structure of this triacylglycerol, with stearic acid at a primary position and linoleic acid at the other, influences its absorption, with linoleic acid showing very high bioavailability. The absorbed fatty acids play critical roles in energy metabolism, membrane structure, and cellular signaling. Understanding the intricate details of the metabolic journey of specific structured lipids is paramount for the development of novel therapeutic strategies targeting lipid metabolism and for the design of functional foods with tailored nutritional properties. Further research is warranted to fully elucidate the tissue-specific distribution and the precise impact on signaling pathways of this and other structured triacylglycerols.

References

Enzymatic Synthesis of 1-Stearo-3-linolein: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 1-Stearo-3-linolein (SL), a specific structured diacylglycerol (DAG), for research purposes. The methodologies detailed herein focus on achieving high purity and yield, critical for applications in metabolic studies, drug delivery systems, and nutritional science. This document outlines the primary enzymatic routes, detailed experimental protocols, purification techniques, and analytical characterization. Additionally, it explores the biological context of linoleic acid, a key component of SL, by illustrating its involvement in cellular signaling pathways.

Introduction to 1-Stearo-3-linolein and its Enzymatic Synthesis

1-Stearo-3-linolein is a diacylglycerol containing stearic acid at the sn-1 position and linoleic acid at the sn-3 position of the glycerol (B35011) backbone[1]. As a structured lipid, SL possesses unique physicochemical and physiological properties determined by the specific placement of its fatty acids. These properties make it a valuable tool in various research fields.

Enzymatic synthesis is the preferred method for producing structured lipids like SL due to the high regioselectivity of lipases, which minimizes the formation of unwanted by-products and simplifies downstream processing[2]. The two primary enzymatic methods for synthesizing 1,3-diacylglycerols are direct esterification of glycerol with free fatty acids and glycerolysis of triglycerides. Both methods can be performed in solvent-free systems, offering a more environmentally friendly and cost-effective approach[3][4][5]. Commonly used lipases for this purpose include immobilized enzymes like Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica), which exhibit high activity and stability.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of 1-Stearo-3-linolein.

Enzymatic Synthesis: Direct Esterification

Direct esterification involves the reaction of glycerol with stearic acid and linoleic acid in the presence of a 1,3-specific lipase (B570770).

Materials:

-

Glycerol (purity > 99%)

-

Stearic acid

-

Linoleic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Nitrogen gas

-

Petroleum ether

-

Methanol

Equipment:

-

50 mL pear-shaped flask or jacketed glass reactor

-

Water bath or heating mantle with temperature control

-

Magnetic stirrer

-

Vacuum pump

-

Filtration apparatus

Protocol:

-

Combine 10 mmol of glycerol, 10 mmol of stearic acid, and 10 mmol of linoleic acid in a 50 mL reaction vessel.

-

Add the immobilized lipase, typically 5% by weight of the total reactants.

-

Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with continuous stirring.

-

Apply a vacuum (e.g., 4 mm Hg) and bubble nitrogen gas through the mixture to facilitate the removal of water produced during the reaction, which drives the equilibrium towards product formation.

-

Allow the reaction to proceed for a specified time (e.g., 3-8 hours), with periodic sampling to monitor the conversion of fatty acids and the formation of diacylglycerols.

-

Upon completion, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent like petroleum ether and reused for subsequent batches.

-

The resulting crude product will contain a mixture of 1-Stearo-3-linolein, monoacylglycerols (MAGs), unreacted free fatty acids (FFAs), and potentially some triacylglycerols (TAGs).

Purification of 1-Stearo-3-linolein

Purification is a critical step to isolate the desired 1-Stearo-3-linolein from the reaction mixture. A multi-step approach involving molecular distillation and/or crystallization is often employed.

Molecular distillation is effective for separating components based on their molecular weights and is particularly useful for removing unreacted free fatty acids and monoacylglycerols.

Equipment:

-

Molecular distillation apparatus

Protocol:

-

First Stage: Set the evaporator temperature to approximately 170-190°C and a high vacuum (e.g., 25-60 Pa) to remove the lighter fraction containing FFAs and MAGs. The feed rate and scraper speed should be optimized for the specific equipment (e.g., 2 kg/h and 350 rpm).

-

Second Stage: The residue from the first stage, enriched in diacylglycerols, is then subjected to a second distillation at a higher temperature (e.g., 220-255°C) to separate the DAG fraction from any TAGs that may have formed.

Solvent crystallization can be used to further purify the 1,3-DAG fraction and remove any remaining 1,2-DAG isomers.

Materials:

-

Acetone or a mixture of n-hexane and ethyl acetate

-

Filtration apparatus

Protocol:

-

Dissolve the DAG-enriched fraction from molecular distillation in a suitable solvent system (e.g., n-hexane:ethyl acetate, 92:8 v/v).

-

Cool the solution to induce crystallization of the 1,3-diacylglycerols, which are generally less soluble than the 1,2-isomers at lower temperatures.

-

Separate the crystallized 1-Stearo-3-linolein by filtration.

-

Wash the crystals with cold solvent and dry under vacuum.

Analytical Characterization

The purity and composition of the synthesized 1-Stearo-3-linolein should be confirmed using appropriate analytical techniques.

Reversed-phase HPLC (RP-HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used to quantify the different acylglycerol species (MAGs, DAGs, TAGs) and their isomers. The separation is based on the partition number, which is related to the carbon number and the number of double bonds in the fatty acid chains.

GC-MS is used to determine the fatty acid composition of the final product. The sample is first transesterified to fatty acid methyl esters (FAMEs), which are then separated and identified by GC-MS. This analysis confirms the presence and ratio of stearic and linoleic acids in the purified product.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of 1,3-diacylglycerols, providing a reference for expected outcomes.

Table 1: Comparison of Lipases for 1,3-DAG Synthesis

| Lipase | Source | Optimal Temperature (°C) | Reaction Time (h) | Key Findings | Reference |

| Lipozyme RM IM | Rhizomucor miehei | 50 - 65 | 3 - 8 | High conversion of fatty acids and good operational stability. | |

| Novozym 435 | Candida antarctica | 40 - 60 | 4 - 24 | Good performance in fatty acid conversion. | |

| Lecitase® Ultra | Phospholipase | 40 | 1.5 | Fast reaction time for 1,3-DAG synthesis. |

Table 2: Influence of Reaction Parameters on 1,3-DAG Yield

| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |

| Temperature | 30 - 75°C | 40 - 65°C | Increases reaction rate but can lead to enzyme denaturation at higher temperatures. | |

| Enzyme Load | 3 - 16% (w/w) | 5 - 14% | Increases conversion up to a saturation point. | |

| Substrate Molar Ratio (Fatty Acid:Glycerol) | 1:5 - 5:1 | 2:1 | Affects the equilibrium and final product composition. | |

| Reaction Time | 0.5 - 24 h | 3 - 8 h | Yield increases with time until equilibrium is reached. |

Table 3: Purification of 1,3-Diacylglycerols

| Purification Method | Key Parameters | Purity Achieved | Reference |

| Molecular Distillation | Evaporation Temp: 170-255°C, Vacuum: 25-60 Pa | >80% DAG | |

| Solvent Crystallization | Solvent: n-hexane:ethyl acetate, Low Temperature | >98% 1,3-DAG |

Mandatory Visualizations

Experimental Workflow

Caption: Figure 1. Experimental Workflow for 1-Stearo-3-linolein Synthesis.

Signaling Pathways

Linoleic acid, a component of 1-Stearo-3-linolein, has been shown to induce pro-inflammatory responses in vascular endothelial cells through the activation of several signaling pathways. Understanding these pathways is crucial for researchers investigating the biological effects of SL.

Caption: Figure 2. Linoleic Acid-Induced PI3K/Akt and ERK1/2 Signaling.

Caption: Figure 3. Linoleic Acid-Induced JAK2-STAT3 Signaling.

Conclusion

The enzymatic synthesis of 1-Stearo-3-linolein offers a precise and efficient method for producing this valuable research compound. By leveraging the regioselectivity of lipases through direct esterification or glycerolysis, researchers can obtain high-purity SL for a variety of applications. The detailed protocols for synthesis, purification, and analysis provided in this guide, along with the contextual signaling pathways, serve as a comprehensive resource for scientists and professionals in the field of lipid research and drug development. Careful optimization of reaction conditions and purification steps is crucial for achieving the desired product specifications for downstream applications.

References

- 1. Enzymatic selective synthesis of 1,3-DAG based on deep eutectic solvent acting as substrate and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol_TargetMol [targetmol.com]

- 3. Solvent-free synthesis of diacylglycerols via enzymatic glycerolysis between edible oils and glycerol catalyzed by self-made immobilized lipase PS@LXTE-1000 - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the stereochemistry of diacylglycerols like 1-Stearo-3-linolein.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical lipid molecules that function as metabolic intermediates and key second messengers in cellular signaling. The stereochemical configuration of DAGs, dictated by the substitution pattern on the prochiral glycerol (B35011) backbone, is a crucial determinant of their biological activity. This technical guide provides an in-depth exploration of the stereochemistry of diacylglycerols, with a specific focus on species like 1-Stearo-3-linolein. It covers the metabolic pathways that generate specific stereoisomers, their distinct roles in signal transduction, and detailed experimental protocols for their synthesis and analysis.

Core Concepts: The Prochiral Nature of Glycerol and DAG Isomerism

The stereochemistry of diacylglycerols originates from the structure of their glycerol backbone. Glycerol is a prochiral molecule, meaning it is achiral but can be converted into a chiral molecule in a single step.[1][2] Its two primary hydroxyl groups (at C1 and C3) are chemically equivalent but sterically distinct. Enzymes can differentiate between these two positions, leading to the formation of stereospecific products.[1][3]

This prochiral nature gives rise to three main classes of DAG isomers, defined by the stereospecific numbering (sn) system:

-

sn-1,2-Diacylglycerol: Fatty acids are esterified at the sn-1 and sn-2 positions.

-

sn-2,3-Diacylglycerol: Fatty acids are esterified at the sn-2 and sn-3 positions.

-

1,3-Diacylglycerol: Fatty acids are esterified at the sn-1 and sn-3 positions.

The sn-1,2 and sn-2,3 isomers are enantiomers—non-superimposable mirror images of each other. In contrast, 1,3-diacylglycerols, such as 1-Stearo-3-linolein , are achiral if the fatty acid substituents at the sn-1 and sn-3 positions are identical. However, if the substituents are different, as in 1-Stearo-3-linolein, the C2 carbon becomes a stereocenter, and the molecule is chiral.[4]

Metabolic Pathways and Stereochemical Control

Cells produce and consume specific DAG isomers through highly regulated metabolic pathways. The stereochemistry of the resulting DAG is determined by the substrate specificity of the enzymes involved.

De Novo Synthesis (Kennedy Pathway): This pathway is the primary route for synthesizing glycerophospholipids and triacylglycerols (TAGs). It begins with glycerol-3-phosphate (G3P) and exclusively produces sn-1,2-DAG as an intermediate. This stereospecificity is critical as it generates the primary signaling form of DAG.

Hydrolysis of Triacylglycerols (TAGs): The breakdown of stored TAGs by lipases is a major source of DAGs. The stereochemical outcome depends on the lipase (B570770):

-

Adipose Triglyceride Lipase (ATGL): This enzyme shows a strong preference for hydrolyzing the ester bond at the sn-2 position of TAG, primarily generating sn-1,3-DAG . When stimulated by its co-activator CGI-58, its selectivity broadens to include the sn-1 position, also producing sn-2,3-DAG .

-

Hormone-Sensitive Lipase (HSL): HSL preferentially hydrolyzes the sn-1 and sn-3 positions and acts on the DAGs produced by ATGL, particularly sn-1,3-DAG.

Hydrolysis of Phospholipids (B1166683): The activation of Phospholipase C (PLC) enzymes, often triggered by receptor activation at the plasma membrane, hydrolyzes phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). This pathway is a primary source of signaling-active DAG.

Caption: Metabolic pathways generating distinct diacylglycerol stereoisomers.

Stereospecificity in Signal Transduction

The biological function of DAG as a second messenger is highly dependent on its stereochemistry. Only the sn-1,2-DAG isomer is known to effectively activate conventional and novel isoforms of Protein Kinase C (PKC).

PKC Activation: Upon generation at the plasma membrane, sn-1,2-DAG binds to the C1 domain of PKC, causing a conformational change that recruits the enzyme to the membrane and relieves its autoinhibition, leading to the phosphorylation of downstream target proteins. Other isomers, like sn-2,3-DAG and 1,3-DAG, are not effective activators of PKC.

Signal Termination: The DAG signal is terminated by its conversion to phosphatidic acid (PA) by Diacylglycerol Kinases (DGKs). Many DGK isoforms exhibit a high degree of stereospecificity, preferentially phosphorylating sn-1,2-DAG. For example, DGKε shows great selectivity, while other isoforms like DGKα and DGKζ are inhibited by the non-activating sn-2,3-DAG enantiomer.

Caption: Stereospecific activation of Protein Kinase C (PKC) by sn-1,2-DAG.

Quantitative Data on Enzyme Stereospecificity

The specificity of enzymes for different DAG isomers can be quantified by comparing their kinetic parameters. While comprehensive data for all enzymes is not available, studies on key families like Diacylglycerol Kinases illustrate this principle.

| Enzyme Family | Isoform | Preferred Substrate | Relative Activity / Inhibition | Reference |

| Diacylglycerol Kinase | DGKα | sn-1,2-DAG | Inhibited by sn-2,3-dioleoylglycerol (uncompetitive) | |

| DGKζ | sn-1,2-DAG | Inhibited by sn-2,3-dioleoylglycerol (uncompetitive) | ||

| DGKε | sn-1,2-DAG | Highly selective; not inhibited by sn-2,3-dioleoylglycerol | ||

| MuLK | sn-1,2-DAG | Low selectivity; phosphorylates sn-1,2-DAG ~2-3x faster than sn-2,3-DAG | ||

| Protein Kinase C | PKC (general) | sn-1,2-DAG | Activation is primarily due to the sn-1,2-DAG isoform | |

| DGAT | DGAT2 | sn-1,3-DAG | Preferentially esterifies sn-1,3-DAG for TAG synthesis |

Data is often derived using model DAGs like 1,2-dioleoylglycerol and may vary with fatty acid composition.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1-Stearo-3-linolein

This protocol describes the stereospecific synthesis of a 1,3-diacylglycerol using a 1,3-specific lipase, which selectively acylates the primary hydroxyl groups of glycerol.

Materials:

-

Glycerol

-

Stearic acid (or vinyl stearate (B1226849) for higher efficiency)

-

Linoleic acid (or vinyl linoleate)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Anhydrous organic solvent (e.g., n-hexane or 2-methyl-2-butanol)

-

Molecular sieves (3Å), activated

-

Silica (B1680970) gel for column chromatography

Methodology:

-

First Acylation (Synthesis of 1-Monostearin): a. In a round-bottom flask, dissolve glycerol and stearic acid (or vinyl stearate) in a 3:1 molar ratio in anhydrous hexane (B92381). b. Add the immobilized sn-1,3 lipase (typically 5-10% w/w of total substrates). c. Add activated molecular sieves to the mixture to remove water produced during esterification. d. Incubate the reaction at 40-50°C with constant magnetic stirring for 12-24 hours. e. Monitor the reaction progress via Thin Layer Chromatography (TLC) until glycerol is consumed. f. Filter to remove the immobilized enzyme and molecular sieves. g. Evaporate the solvent under reduced pressure. Purify the resulting 1-monostearin using silica gel column chromatography.

-

Second Acylation (Synthesis of 1-Stearo-3-linolein): a. Dissolve the purified 1-monostearin and linoleic acid (or vinyl linoleate) in a 1:1.2 molar ratio in fresh anhydrous hexane. b. Add fresh immobilized sn-1,3 lipase (5-10% w/w) and activated molecular sieves. c. Incubate the reaction at 40-50°C with stirring, monitoring by TLC for the formation of the target DAG. d. Upon completion, filter the enzyme and evaporate the solvent. e. Purify the final product, 1-Stearo-3-linolein, using silica gel column chromatography, eluting with a hexane:ethyl acetate (B1210297) gradient. f. Confirm the structure and purity using ¹H NMR and mass spectrometry.

Protocol 2: Stereospecific Analysis of DAG Isomers by Chiral HPLC

This protocol provides a method for separating and quantifying DAG enantiomers (sn-1,2 and sn-2,3) and distinguishing them from the 1,3-isomer. Derivatization of the free hydroxyl group is necessary to create diastereomers that can be resolved on a chiral column.

Materials:

-

Lipid extract containing DAGs

-

Derivatizing agent: 1-(1-naphthyl)ethyl isocyanate or dinitrophenylurethane derivatives.

-

Anhydrous toluene, pyridine

-

Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

-

HPLC system with UV or mass spectrometer (LC-MS) detector

Methodology:

Caption: Workflow for the stereospecific analysis of diacylglycerol isomers.

-

Lipid Extraction and DAG Isolation: a. Extract total lipids from the sample using a standard method like Bligh-Dyer. b. Isolate the total DAG fraction from the lipid extract using solid-phase extraction (SPE) on a silica cartridge or preparative TLC.

-

Derivatization: a. Dry the isolated DAG fraction under nitrogen. b. Add the derivatizing agent (e.g., 1-(1-naphthyl)ethyl isocyanate) and a catalyst (e.g., pyridine) in anhydrous toluene. c. Heat the reaction mixture (e.g., at 60°C) for 1-2 hours until the reaction is complete (monitored by TLC). d. Quench the reaction and purify the resulting diastereomeric derivatives by passing them through a small silica column.

-

Chiral HPLC Analysis: a. Dissolve the purified derivatives in the mobile phase. b. Inject the sample onto a chiral HPLC column. c. Elute with an isocratic mobile phase, typically a mixture of hexane and isopropanol. d. Monitor the eluent using a UV detector (for naphthyl derivatives) or a mass spectrometer. The different stereoisomers will elute at distinct retention times.

-

Quantification: a. Identify peaks by comparing retention times with authentic standards of known stereochemistry. b. Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve.

Conclusion

The stereochemistry of diacylglycerols is not a subtle structural detail but a fundamental property that governs their metabolic fate and signaling function. Differentiating between sn-1,2, sn-2,3, and 1,3-DAGs is essential for accurately understanding lipid metabolism, signal transduction, and the pathology of diseases like cancer and metabolic syndrome. For researchers in drug development, targeting the enzymes that produce or degrade specific DAG isomers offers a promising avenue for therapeutic intervention. The methodologies outlined in this guide provide a framework for the synthesis and analysis required to explore these critical biological questions.

References

1-Stearo-3-linolein: A Key Precursor in Lipid Biosynthesis and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearo-3-linolein, a 1,3-diacylglycerol (DAG), occupies a central position in lipid metabolism, serving as a critical precursor for the synthesis of triacylglycerols (TAGs) and potentially influencing phospholipid composition and cellular signaling cascades. This technical guide provides a comprehensive overview of the metabolic fate of 1-stearo-3-linolein, detailing its enzymatic conversion into other lipid molecules. We present established experimental protocols for the in vitro analysis of these transformations and summarize key quantitative data. Furthermore, metabolic and signaling pathways, along with experimental workflows, are visualized through detailed diagrams to facilitate a deeper understanding of the biochemical processes involving this important lipid intermediate.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of a glycerol (B35011) backbone with two fatty acid chains attached through ester linkages. The specific stereoisomer, determined by the positions of the fatty acyl chains, dictates the metabolic and signaling functions of the DAG molecule. While 1,2-diacylglycerols are well-established second messengers in a multitude of cellular signaling pathways, 1,3-diacylglycerols, such as 1-stearo-3-linolein, are primarily recognized as key intermediates in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.

1-Stearo-3-linolein, with a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-3 position, represents a common structural motif in cellular lipids. Its role as a substrate for various acyltransferases underscores its importance in determining the final composition and properties of cellular lipid stores. This guide will delve into the core metabolic pathways originating from 1-stearo-3-linolein, providing researchers with the necessary theoretical framework and practical methodologies to investigate its biochemical significance.

Metabolic Pathways of 1-Stearo-3-linolein

The primary metabolic fate of 1-stearo-3-linolein is its conversion to triacylglycerols. However, its potential conversion to other lipid classes, such as phospholipids (B1166683), is also a crucial aspect of its metabolism, often requiring prior isomerization.

Triacylglycerol (TAG) Synthesis

The most direct metabolic pathway for 1-stearo-3-linolein is its acylation to form a triacylglycerol. This reaction is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT) . DGAT transfers an acyl group from an acyl-CoA molecule to the free hydroxyl group at the sn-2 position of the diacylglycerol backbone.

The general reaction is as follows:

1-Stearo-3-linolein + Acyl-CoA --DGAT--> 1-Stearo-2-acyl-3-linolein-glycerol + CoA-SH

The specificity of the DGAT enzyme for both the diacylglycerol substrate and the acyl-CoA donor plays a significant role in determining the final composition of the resulting triacylglycerol.

Caption: Synthesis of Triacylglycerol from 1-Stearo-3-linolein.

Isomerization to 1,2-Diacylglycerol

For 1-stearo-3-linolein to serve as a precursor for phospholipids such as phosphatidylcholine or phosphatidylethanolamine, it must first be isomerized to its 1,2-diacyl-sn-glycerol counterpart. This acyl migration can occur spontaneously, particularly under certain pH and temperature conditions, or may be facilitated by specific enzymes in vivo. The resulting 1-stearoyl-2-linoleoyl-glycerol or 2-stearoyl-1-linoleoyl-glycerol can then enter the Kennedy pathway for phospholipid synthesis.

Phospholipid Synthesis

Once isomerized to a 1,2-diacylglycerol, the molecule can be converted to various phospholipids. For instance, the synthesis of phosphatidylcholine occurs through the action of choline phosphotransferase , which transfers a phosphocholine (B91661) group from CDP-choline to the sn-3 position of the 1,2-diacylglycerol.

The Biological Activity of 1-Stearoyl-3-linoleoyl-glycerol in Cell Culture Models: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 1-Stearo-3-linolein in cell culture models is limited in publicly available scientific literature. This guide synthesizes the predicted biological effects based on the known metabolic fate of similar triglycerides and the well-documented activities of its constituent fatty acids: stearic acid and linoleic acid.

Introduction

1-Stearo-3-linolein, also known as 1-Stearoyl-3-linoleoyl-glycerol (SLG), is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with stearic acid at the sn-1 position and linoleic acid at the sn-3 position. The biological impact of TAGs is largely determined by the fatty acids released upon hydrolysis and their subsequent metabolism within the cell. In the context of cell culture, the addition of 1-Stearo-3-linolein to the media would be expected to result in the cellular uptake of its constituent fatty acids. This guide provides an in-depth overview of the anticipated biological activities of 1-Stearo-3-linolein by examining the roles of stearic acid and linoleic acid in various cellular processes, supported by experimental protocols and data from relevant studies.

Predicted Metabolism of 1-Stearo-3-linolein

In vivo, dietary triacylglycerols are primarily hydrolyzed in the small intestine by pancreatic lipase, which exhibits specificity for the sn-1 and sn-3 positions. This enzymatic action releases the fatty acids from these positions, along with a 2-monoacylglycerol. While this exact enzymatic process may not occur in cell culture media, cellular lipases can hydrolyze triglycerides, making their constituent fatty acids available to the cell. Therefore, it is predicted that cells in culture will primarily be exposed to stearic acid and linoleic acid following the breakdown of 1-Stearo-3-linolein.

Biological Activity of Stearic Acid

Stearic acid (18:0) is a saturated fatty acid that has been shown to exert diverse effects on various cell types, particularly in the context of cancer biology and cellular stress.

Effects on Cancer Cells

Stearic acid has been demonstrated to preferentially induce apoptosis in human breast cancer cells in a time- and dose-dependent manner, while having a lesser effect on non-cancerous breast cells.[1] This pro-apoptotic effect has also been observed in ovarian cancer cells.[2] The proposed mechanisms involve the induction of the unfolded protein response (UPR) pathway and DNA damage.[2] Furthermore, stearic acid can inhibit the migration and invasion of breast cancer cells.[3] In some cancer cells, the accumulation of saturated fatty acids like stearate (B1226849) can be cytotoxic. This has led to the observation that high expression of stearoyl-CoA desaturase 1 (SCD1), an enzyme that converts stearic acid to the monounsaturated oleic acid, is a survival mechanism for many cancer cells.[4]

Induction of Apoptosis and Cellular Stress

In human pancreatic β-cells, stearic acid induces apoptosis, an effect that can be mitigated by the presence of unsaturated fatty acids like oleic acid. The mechanism in these cells is linked to the activation of the p38 MAPK signaling pathway and the induction of endoplasmic reticulum (ER) stress.

Role in Inflammation

In macrophages, intracellular accumulation of stearic acid can induce an inflammatory response, leading to ER stress-mediated apoptosis. This inflammatory signaling appears to be independent of Toll-like receptor 4/2 (TLR4/2). However, other studies suggest that stearic acid can stimulate TLR4-dependent phagocytosis and pro-inflammatory cytokine expression in macrophages. In THP-1 derived macrophages, stearic acid has been shown to increase the expression of genes related to viral entry and inflammatory responses when exposed to SARS-CoV-2 components.

Quantitative Data on Stearic Acid Effects

| Cell Line | Concentration | Effect | Reference |

| Hs578t, MDA-MB-435, MDA-MB-231 (Breast Cancer) | 50 µM | 16-31% decrease in cell viability after 12 hours | |

| OVCAR5 (Ovarian Cancer) | Dose-dependent | Increased apoptosis and DNA damage (γH2AX expression) | |

| MDA-MB-231 (Breast Cancer) | 25 µM | ~41% inhibition of cell migration and ~25% induction of apoptosis | |

| NES2Y (Pancreatic β-cells) | 1 mM | Induction of apoptosis via caspase-9, -8, and -7 activation |

Biological Activity of Linoleic Acid

Linoleic acid (18:2n-6) is an essential omega-6 polyunsaturated fatty acid. Its effects in cell culture are complex and can be pro-inflammatory or context-dependent.

Pro-inflammatory Signaling

Linoleic acid has been shown to induce pro-inflammatory events in vascular endothelial cells. This is mediated through the activation of the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. This activation leads to the downstream activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. In pancreatic exocrine cells, high doses of linoleic acid can activate the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway, resulting in the production of pro-inflammatory cytokines like IL-6 and TNF-α, and promoting lipogenesis.

Controversial Role in Inflammation

While some studies highlight the pro-inflammatory potential of linoleic acid, others suggest that its role is more nuanced. Some research indicates that a high linoleic acid intake is not associated with a higher pro-inflammatory response and may even be linked to a lower inflammatory status. The effects of linoleic acid on inflammation may also be dependent on genetic variations, such as in the FADS1 gene, which is involved in fatty acid metabolism.

Quantitative Data on Linoleic Acid Effects

| Cell Line | Concentration | Effect | Reference |

| Vascular Endothelial Cells | Not specified | Activation of Akt and ERK after 3-6 hours of exposure | |

| AR42J (Rat Pancreatic Exocrine Cells) | High-dose | Activation of JAK2 and STAT3 phosphorylation; up-regulation of IL-6 and TNF-α |

Signaling Pathways

The biological activities of the metabolic products of 1-Stearo-3-linolein are mediated by distinct signaling cascades.

Experimental Protocols

The study of fatty acid effects in cell culture involves a range of standard molecular and cellular biology techniques.

General Experimental Workflow

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the fatty acid of interest (conjugated to BSA) for the desired duration.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Lipid Accumulation (Oil Red O) Staining

This method is used to visualize and quantify neutral lipid accumulation in cells.

-

Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

-

Washing: Wash the cells with water and then with 60% isopropanol (B130326).

-

Staining: Add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) and incubate for 10 minutes.

-

Washing: Wash the cells thoroughly with water.

-

Elution and Quantification: Elute the stain with 100% isopropanol and measure the absorbance at 500 nm.

Western Blotting for Signaling Proteins (p-Akt, p-ERK)

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

Based on the metabolic fate of its constituent fatty acids, 1-Stearo-3-linolein is predicted to have a multifaceted biological activity in cell culture models. The released stearic acid is likely to induce apoptosis and cellular stress, particularly in cancer cells and pancreatic β-cells, through pathways involving ER stress and p38 MAPK. In contrast, the released linoleic acid is anticipated to promote pro-inflammatory responses in cell types like vascular endothelial and pancreatic exocrine cells via the PI3K/Akt/ERK and JAK/STAT signaling cascades. The ultimate cellular outcome of treatment with 1-Stearo-3-linolein will likely depend on the cell type, the relative concentrations of the released fatty acids, and the expression of key metabolic enzymes such as SCD1. Direct experimental investigation of 1-Stearo-3-linolein is warranted to confirm these predicted effects and to explore any potential activities of the intact triglyceride molecule.

References

- 1. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stearate-rich diet and oleate restriction directly inhibit tumor growth via the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roles of StearoylCoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1-Stearo-3-linolein using High-Performance Liquid Chromatography

Introduction

1-Stearo-3-linolein, a diacylglycerol (DAG), is a significant component in various natural oils and fats, and its quantification is crucial for quality control in the food industry, as well as in lipidomics and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of 1-Stearo-3-linolein from complex lipid mixtures. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the precise quantification of 1-Stearo-3-linolein.

Principle of the Method

The separation of 1-Stearo-3-linolein is achieved on a C18 stationary phase. The elution of diacylglycerols is primarily based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains. A mobile phase gradient consisting of acetonitrile (B52724) and isopropanol (B130326) allows for the effective separation of various lipid species. Due to the absence of a strong UV chromophore in 1-Stearo-3-linolein, an Evaporative Light Scattering Detector (ELSD) is employed for detection. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles, providing a response proportional to the mass of the analyte.

Experimental Protocols

1. Materials and Reagents

-

1-Stearo-3-linolein reference standard

-

HPLC grade acetonitrile

-

HPLC grade isopropanol

-

HPLC grade hexane (B92381)

-

Sample containing 1-Stearo-3-linolein (e.g., vegetable oil)

-

0.45 µm PTFE syringe filters

2. Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Sample Preparation

-

Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

-

Dissolve the sample in hexane and fill to the mark.

-

Dilute the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.[1]

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

4. Standard Preparation

-

Prepare a stock solution of 1-Stearo-3-linolein reference standard at a concentration of 1 mg/mL in hexane.

-

Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards at concentrations ranging from approximately 0.05 to 1.0 mg/mL.[1]

5. HPLC-ELSD Conditions

-

Column: C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol

-

Gradient Program:

-

0-10 min: 80% A, 20% B

-

10-25 min: Gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30.1-35 min: Return to 80% A, 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

ELSD Settings:

6. Quantification

-

Inject each standard in triplicate to construct a calibration curve.

-

Plot the logarithm of the peak area against the logarithm of the concentration, as the ELSD response is often non-linear and follows a power law relationship.

-

Perform a linear regression on the log-log plot to determine the linearity (R²) of the method.

-

Inject the prepared sample solutions.

-

Identify the 1-Stearo-3-linolein peak in the sample chromatogram based on the retention time of the standard.

-

Calculate the concentration of 1-Stearo-3-linolein in the sample using the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for HPLC-ELSD Quantification of Diacylglycerols

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 1.0 mg/mL | |

| Correlation Coefficient (r²) | > 0.995 | |

| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL (for similar DAGs) | |

| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL (for similar DAGs) | |

| Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualization

Caption: HPLC workflow for 1-Stearo-3-linolein quantification.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 1-Stearo-3-linolein Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are a major class of lipids that play crucial roles in energy storage, cell signaling, and the physical properties of fats and oils. The specific positioning of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, significantly impacts their metabolic fate and functional properties. 1-Stearo-3-linolein (SLG) and its isomers are common constituents of various natural and processed fats. Accurate identification and quantification of these isomers are essential in nutritional science, food chemistry, and the development of lipid-based therapeutics. This document provides detailed application notes and experimental protocols for the analysis of 1-Stearo-3-linolein and its regioisomer, 1-Linoleo-2-stearo-3-glycerol, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isomer Differentiation by Mass Spectrometry

The differentiation of 1-Stearo-3-linolein (SLG, with stearic acid at sn-1, an unspecified fatty acid at sn-2, and linoleic acid at sn-3) and its regioisomers by mass spectrometry is primarily achieved through the analysis of fragmentation patterns generated during tandem mass spectrometry (MS/MS). When subjected to collision-induced dissociation (CID), protonated or ammoniated TAG molecules ([M+H]⁺ or [M+NH₄]⁺) undergo neutral loss of their constituent fatty acids.

A key principle is that fatty acids esterified at the outer sn-1 and sn-3 positions are more readily cleaved than the fatty acid at the central sn-2 position. This differential fragmentation efficiency leads to distinct ratios of the resulting diacylglycerol-like fragment ions, allowing for the confident identification and relative quantification of the isomers.

Data Presentation

The quantitative analysis of 1-Stearo-3-linolein isomers relies on the relative abundance of the diacylglycerol-like fragment ions. The following tables summarize the expected quantitative data from an LC-MS/MS analysis using positive ion mode with an ammonium (B1175870) adduct ([M+NH₄]⁺).

Table 1: Key Mass-to-Charge Ratios (m/z) for 1-Stearo-3-linolein Analysis